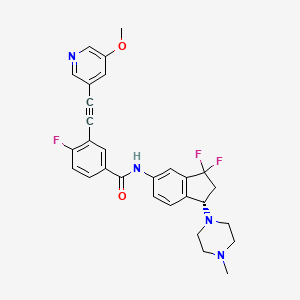
Fgfr4-IN-17
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fgfr4-IN-17 is a small molecule inhibitor that targets the fibroblast growth factor receptor 4 (FGFR4). FGFR4 is a member of the fibroblast growth factor receptor family, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, migration, and survival. Dysregulation of FGFR4 signaling has been implicated in several types of cancer, making it a promising target for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fgfr4-IN-17 involves multiple steps, including the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods
Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This often involves the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction parameters and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Fgfr4-IN-17 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of this compound may yield hydroxylated derivatives, while substitution reactions can introduce different substituents onto the core scaffold .
Wissenschaftliche Forschungsanwendungen
Fgfr4-IN-17 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the structure-activity relationship of FGFR4 inhibitors.
Biology: Helps in understanding the role of FGFR4 in cellular processes and disease mechanisms.
Medicine: Investigated as a potential therapeutic agent for cancers that exhibit dysregulated FGFR4 signaling, such as hepatocellular carcinoma and breast cancer
Industry: Utilized in the development of targeted cancer therapies and diagnostic tools
Wirkmechanismus
Fgfr4-IN-17 exerts its effects by binding to the tyrosine kinase domain of FGFR4, thereby inhibiting its enzymatic activity. This inhibition prevents the autophosphorylation of FGFR4 and subsequent activation of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) and protein kinase B (AKT) pathways. By blocking these pathways, this compound can reduce cell proliferation, induce apoptosis, and inhibit tumor growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Fgfr4-IN-17 include other FGFR4 inhibitors such as BLU9931 and H3B-6527 .
Comparison
This compound is unique in its high selectivity for FGFR4 compared to other FGFR family members. This selectivity is attributed to the presence of a unique cysteine residue in the hinge region of FGFR4, which allows for the design of covalent inhibitors that specifically target FGFR4. This high selectivity reduces off-target effects and improves the therapeutic index of this compound .
Eigenschaften
Molekularformel |
C29H27F3N4O2 |
|---|---|
Molekulargewicht |
520.5 g/mol |
IUPAC-Name |
N-[(1S)-3,3-difluoro-1-(4-methylpiperazin-1-yl)-1,2-dihydroinden-5-yl]-4-fluoro-3-[2-(5-methoxypyridin-3-yl)ethynyl]benzamide |
InChI |
InChI=1S/C29H27F3N4O2/c1-35-9-11-36(12-10-35)27-16-29(31,32)25-15-22(6-7-24(25)27)34-28(37)21-5-8-26(30)20(14-21)4-3-19-13-23(38-2)18-33-17-19/h5-8,13-15,17-18,27H,9-12,16H2,1-2H3,(H,34,37)/t27-/m0/s1 |
InChI-Schlüssel |
KWCUYDDWUFSZAY-MHZLTWQESA-N |
Isomerische SMILES |
CN1CCN(CC1)[C@H]2CC(C3=C2C=CC(=C3)NC(=O)C4=CC(=C(C=C4)F)C#CC5=CC(=CN=C5)OC)(F)F |
Kanonische SMILES |
CN1CCN(CC1)C2CC(C3=C2C=CC(=C3)NC(=O)C4=CC(=C(C=C4)F)C#CC5=CC(=CN=C5)OC)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















